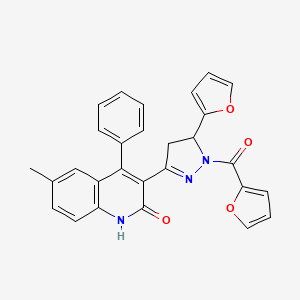![molecular formula C16H12ClN3O2 B2378634 [1-(4-氯苯基)-1H-1,2,3-三唑-4-基]甲基苯甲酸酯 CAS No. 338419-16-2](/img/structure/B2378634.png)
[1-(4-氯苯基)-1H-1,2,3-三唑-4-基]甲基苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Chemistry
In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential anti-inflammatory and antimicrobial properties. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
Similar compounds with a triazole ring have been known to interact with various enzymes and receptors in the body .
Mode of Action
Triazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The presence of the chlorophenyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and reach its target sites.
Biochemical Pathways
Triazole derivatives have been reported to interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes . This suggests that the compound may have potential antifungal properties.
Pharmacokinetics
The triazole ring, being a site of metabolism, could influence how the compound is metabolized in the body .
Result of Action
Based on the known effects of similar triazole derivatives, it can be hypothesized that the compound may exert antifungal effects by disrupting the integrity of fungal cell membranes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the triazole derivative with benzenecarboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Phenyl-substituted triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1-(4-chlorophenyl)-1H-1,2,3-triazole: Similar in structure but lacks the benzenecarboxylate group.
1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate: Similar but with a bromine atom instead of chlorine.
Uniqueness
The presence of the benzenecarboxylate group in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate provides additional sites for chemical modification, enhancing its versatility in various applications. The chlorine atom also contributes to its unique reactivity and biological activity.
属性
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-6-8-15(9-7-13)20-10-14(18-19-20)11-22-16(21)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUQLNZPCLWSRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2378560.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)




![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)

